molecular formula C11H17NO2 B8527235 (R)-1-Benzylamino-3-methoxy-propan-2-ol

(R)-1-Benzylamino-3-methoxy-propan-2-ol

Cat. No.: B8527235
M. Wt: 195.26 g/mol
InChI Key: RGOHKJXNUBPFJD-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Benzylamino-3-methoxy-propan-2-ol is a chiral amino alcohol derivative featuring a benzylamino group at position 1, a methoxy group at position 3, and a hydroxyl group at position 2 of the propan-2-ol backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of adrenergic receptor ligands or spasmolytic agents, owing to its hydrogen-bonding capabilities and amphiphilic nature.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(2R)-1-(benzylamino)-3-methoxypropan-2-ol

InChI

InChI=1S/C11H17NO2/c1-14-9-11(13)8-12-7-10-5-3-2-4-6-10/h2-6,11-13H,7-9H2,1H3/t11-/m1/s1

InChI Key

RGOHKJXNUBPFJD-LLVKDONJSA-N

Isomeric SMILES

COC[C@@H](CNCC1=CC=CC=C1)O

Canonical SMILES

COCC(CNCC1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues from Adrenergic Research

Compound A: (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Compound B: (2R,S)-1-(4-Methoxy-6-(methoxy-methyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

Property (R)-1-Benzylamino-3-methoxy-propan-2-ol Compound A/B ()
Molecular Weight ~225 g/mol (estimated) ~500–550 g/mol
Key Substituents Benzylamino, methoxy Indolyloxy, multiple methoxy groups
Stereochemistry R-configuration Racemic (R,S) mixture
Pharmacological Activities Not well-documented Antiarrhythmic, α/β-adrenoceptor binding, hypotensive
Synthetic Complexity Moderate High (multi-step indole synthesis)

Key Differences :

  • Compounds A and B exhibit significantly larger molecular frameworks due to indole and phenoxy substituents, enhancing their receptor-binding specificity but reducing metabolic stability compared to the simpler benzylamino analog.
  • The racemic nature of Compounds A/B contrasts with the enantiomerically pure (R)-configuration of the target compound, which may improve target affinity if chirality is critical for activity.
  • The absence of indole and phenoxy groups in the target compound suggests a narrower pharmacological profile but greater synthetic accessibility.

Key Differences :

  • The amino group in the target compound confers basicity and hydrogen-bonding capacity, making it more suitable for interactions with biological targets than the ether-linked Compound C/D.
  • Compound D’s synthesis relies on benzyl-protecting groups, requiring post-synthetic deprotection, whereas the target compound’s functional groups are inherently active.
  • The methoxy group in the target compound may enhance lipophilicity compared to the polar ethers in Compound C/D, influencing membrane permeability.

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